molecular formula C9H11N3O B8337755 2-Amino-4-(4,5-dihydro-1h-imidazol-2-yl)phenol

2-Amino-4-(4,5-dihydro-1h-imidazol-2-yl)phenol

Cat. No. B8337755
M. Wt: 177.20 g/mol
InChI Key: ILHCFZKXSMPSGK-UHFFFAOYSA-N
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Patent
US09340505B2

Procedure details

A mixture of the cyclic amidine 35 (490 mg, 2.36 mmol), ammonium formate (1.5 g, 23.6 mmol) and 10% Pd on carbon (50 mg) in methanol was heated at reflux for 4 hrs. After cooling to room temperature, the catalyst was removed by filtration through celite and the filtrate was concentrated in vacuo. The residue was triturated with hexane and the resulting solid was collected to yield 309 mg (74%) of the desired product 37. 1H NMR (600 MHz, DMSO-d6) δ 7.07 (d, 1H, J=1.8 Hz), 6.94 (dd, 1H, J=7.8, 1.8 Hz), 6.64 (d, 1H, J=7.8 Hz), 5.46 (br s, 2H), 4.69 (br s, 1H), 2.64 (s, 4H). MS: m/z Calcd 177.2 Found MH+ 173.3
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[CH2:1]1[NH:15][C:4](=[C:5]2[CH:11]=[C:10]([N+:12]([O-])=O)[C:8](=[O:9])[CH:7]=[CH:6]2)[NH:3][CH2:2]1.C([O-])=O.[NH4+]>CO.[Pd]>[NH2:12][C:10]1[CH:11]=[C:5]([C:4]2[NH:15][CH2:1][CH2:2][N:3]=2)[CH:6]=[CH:7][C:8]=1[OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
490 mg
Type
reactant
Smiles
C1CNC(=C2C=CC(=O)C(=C2)[N+](=O)[O-])N1
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
CUSTOM
Type
CUSTOM
Details
the resulting solid was collected

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)C=1NCCN1)O
Measurements
Type Value Analysis
AMOUNT: MASS 309 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.